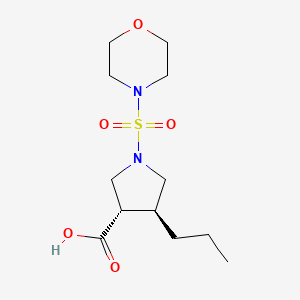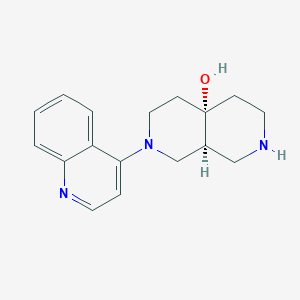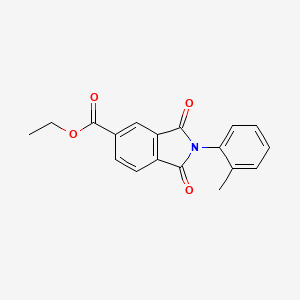![molecular formula C16H23N3O3 B5632747 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5632747.png)
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
Mecanismo De Acción
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide exerts its effects by binding to the mu-opioid receptor and the delta-opioid receptor in the brain. This results in the activation of various signaling pathways, including the G protein-coupled receptor signaling pathway and the cAMP signaling pathway. The activation of these pathways leads to the modulation of neurotransmitter release, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including analgesia, sedation, and respiratory depression. 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has also been shown to have neuroprotective effects, anti-tumor effects, and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor and the delta-opioid receptor. However, 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide also has some limitations, including its potential for abuse and addiction, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide, including further investigation into its mechanism of action, the development of more potent and selective analogs, and the exploration of its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. Additionally, the potential for abuse and addiction should be further studied to determine the safety and efficacy of 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide as a potential therapeutic agent.
Métodos De Síntesis
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide can be synthesized using various methods, including the reaction of piperidine-4-carboxylic acid with 2-methoxyaniline, followed by the reaction of the resulting compound with ethyl chloroformate. The final step involves the reaction of the resulting compound with 3-oxopropylamine to yield 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been shown to have anti-tumor effects and can potentially be used in the treatment of various types of cancers. In immunology, 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been shown to have immunomodulatory effects and can potentially be used in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-22-14-5-3-2-4-13(14)18-15(20)8-11-19-9-6-12(7-10-19)16(17)21/h2-5,12H,6-11H2,1H3,(H2,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZJXAHTZLZOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(2-Methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5632668.png)
![4,6-dimethyl-2-[(3-methylphenyl)amino]nicotinonitrile](/img/structure/B5632669.png)

![5-[3-(4-ethylphenyl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5632699.png)
![N-(4-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5632702.png)
![methyl 5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5632708.png)
![methyl N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5632716.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide](/img/structure/B5632720.png)

![(3R*,4R*)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5632731.png)
![7-{[5-(1H-pyrazol-5-yl)-2-furyl]sulfonyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5632751.png)
![ethyl [3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B5632753.png)
![N-[3-(acetylamino)phenyl]-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5632760.png)